molecular formula C21H17N3O B11286249 1-Hydroxy-3-methyl-2-(4-methylbenzyl)pyrido[1,2-A][1,3]benzimidazol-4-YL cyanide

1-Hydroxy-3-methyl-2-(4-methylbenzyl)pyrido[1,2-A][1,3]benzimidazol-4-YL cyanide

Cat. No.: B11286249
M. Wt: 327.4 g/mol
InChI Key: XNQYQIFCXOCGNH-UHFFFAOYSA-N
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Description

1-Hydroxy-3-methyl-2-(4-methylbenzyl)pyrido[1,2-A][1,3]benzimidazol-4-YL cyanide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by rings containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The structure of this compound includes a pyrido[1,2-A][1,3]benzimidazole core, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hydroxy-3-methyl-2-(4-methylbenzyl)pyrido[1,2-A][1,3]benzimidazol-4-YL cyanide typically involves multiple steps, starting from readily available starting materials. One common approach is the condensation of a substituted benzylamine with a pyridine derivative, followed by cyclization and functional group modifications. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-Hydroxy-3-methyl-2-(4-methylbenzyl)pyrido[1,2-A][1,3]benzimidazol-4-YL cyanide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

1-Hydroxy-3-methyl-2-(4-methylbenzyl)pyrido[1,2-A][1,3]benzimidazol-4-YL cyanide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Its potential therapeutic properties are explored for developing new drugs, particularly in the fields of oncology and infectious diseases.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Hydroxy-3-methyl-2-(4-methylbenzyl)pyrido[1,2-A][1,3]benzimidazol-4-YL cyanide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-Hydroxy-3-methyl-2-(4-chlorobenzyl)pyrido[1,2-A][1,3]benzimidazol-4-YL cyanide
  • 1-Hydroxy-3-methyl-2-(4-fluorobenzyl)pyrido[1,2-A][1,3]benzimidazol-4-YL cyanide
  • 1-Hydroxy-3-methyl-2-(4-methoxybenzyl)pyrido[1,2-A][1,3]benzimidazol-4-YL cyanide

Uniqueness

1-Hydroxy-3-methyl-2-(4-methylbenzyl)pyrido[1,2-A][1,3]benzimidazol-4-YL cyanide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the 4-methylbenzyl group enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H17N3O

Molecular Weight

327.4 g/mol

IUPAC Name

3-methyl-2-[(4-methylphenyl)methyl]-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C21H17N3O/c1-13-7-9-15(10-8-13)11-16-14(2)17(12-22)20-23-18-5-3-4-6-19(18)24(20)21(16)25/h3-10,23H,11H2,1-2H3

InChI Key

XNQYQIFCXOCGNH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC2=C(C(=C3NC4=CC=CC=C4N3C2=O)C#N)C

solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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